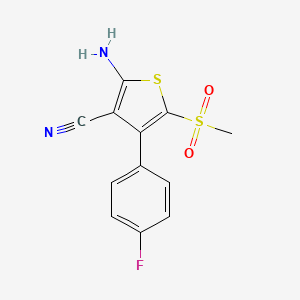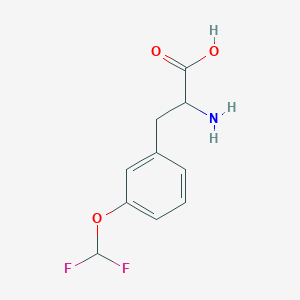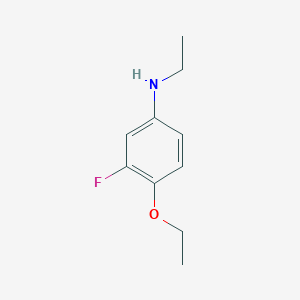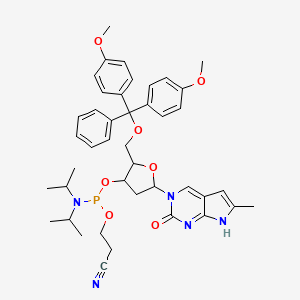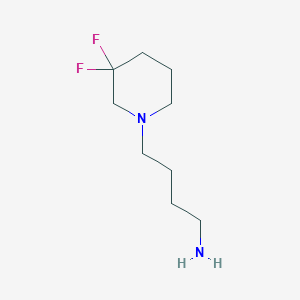
4-(3,3-Difluoropiperidin-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluoropiperidin-1-yl)butan-1-amine: is a chemical compound with the molecular formula C9H18F2N2 and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a butan-1-amine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine typically involves the reaction of 3,3-difluoropiperidine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the piperidine ring enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
- 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
- 4-(4,4-Difluoropiperidin-1-yl)-butylamine
- 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Comparison: Compared to these similar compounds, 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H18F2N2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(3,3-difluoropiperidin-1-yl)butan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)4-3-7-13(8-9)6-2-1-5-12/h1-8,12H2 |
Clé InChI |
HRMWCDJHESSRQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCCCN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





